4-ethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a thiazole ring, and a triazole ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen and sulfur atoms in the rings could potentially have interesting effects on the compound’s chemical properties .Scientific Research Applications
Antimicrobial Activity
Compounds containing a triazole are known to exhibit broad biological activities, including antimicrobial activity . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic activities . This suggests that our compound could potentially be used in the treatment of conditions associated with inflammation and pain.
Antineoplastic and Anticancer Activity
Triazole compounds have also shown antineoplastic and anticancer activities . This indicates that our compound could potentially be developed into a drug for the treatment of various types of cancer.
Anticonvulsant Activity
Another significant application of triazole compounds is their anticonvulsant activity . This suggests that our compound could be used in the treatment of seizure disorders.
Antiviral Activity
Triazole compounds have demonstrated antiviral activity . This suggests that our compound could potentially be used in the treatment of viral infections.
Agrochemical Application
Triazole compounds have important application value in various fields, including agrochemistry . This suggests that our compound could be used in the development of new agrochemicals.
Material Chemistry Application
Triazole compounds also have applications in material chemistry . This suggests that our compound could be used in the development of new materials with unique properties.
Antifungal Activity
Several commercially available drugs such as ketoconazole and fluconazole, which contain a triazole structure, are commonly used antifungals . This suggests that our compound could potentially be developed into a new antifungal drug.
Mechanism of Action
Target of Action
They can act as enzyme inhibitors, and have antimicrobial, anticancer, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Mode of Action
Thiophene and triazole derivatives often interact with their targets through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Thiophene and triazole derivatives can affect a variety of pathways due to their broad range of biological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on related compounds .
Result of Action
Related compounds have shown effects such as inhibition of enzymes and growth of microbes or cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S3/c1-2-13-5-7-15(8-6-13)27(23,24)19-10-9-14-12-26-18-20-17(21-22(14)18)16-4-3-11-25-16/h3-8,11-12,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYABLJFMXGUFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.